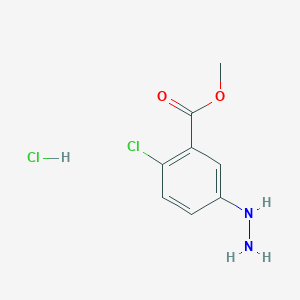
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride
Cat. No. B1427340
Key on ui cas rn:
723242-88-4
M. Wt: 237.08 g/mol
InChI Key: GYOFNTDZGUYRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07071223B1
Procedure details


To 5-amino-2-chloro-benzoic acid methyl ester (14.0 g, 75.0 mmol) in water (100 mL) was added concentrated HCl (100 mL), followed by glacial acetic acid (100 mL). The solution was stirred at ambient temperature for 15 minutes. The reaction was then cooled to 0° C., and a solution of sodium nitrite (5.69, 82.5 mmol) in water (15 mL) was added dropwise over 30 minutes, maintaining the temperature at 0° C. The resulting reaction was stirred for 30 minutes at 0° C., then a solution of SnCl2.2H2O (50.8 g, 225 mmol) in concentrated HCl (100 mL) was added over 30 minutes, maintaining the temperature at 0° C. The slurry was stirred at 0° C. for 30 minutes, and the resulting precipitate collected by filtration, washed with water, followed by hexane. The solid was dried in a vacuum oven at 50° C. to give the title compound (16.3 g).








Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[Cl:11].C(O)(=O)C.[N:17]([O-])=O.[Na+].O.O.Cl[Sn]Cl>O.Cl>[ClH:11].[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([NH:10][NH2:17])[CH:7]=[CH:6][C:5]=1[Cl:11] |f:2.3,4.5.6,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC(=C1)N)Cl)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
82.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
50.8 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.Cl[Sn]Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at ambient temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 30 minutes at 0° C.
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The slurry was stirred at 0° C. for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried in a vacuum oven at 50° C.
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COC(C1=C(C=CC(=C1)NN)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 183.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
